molecular formula C24H21N3O5S B2583396 (Z)-N-(4-methoxyphenyl)-2-(2-tosylhydrazono)-2H-chromene-3-carboxamide CAS No. 866346-98-7

(Z)-N-(4-methoxyphenyl)-2-(2-tosylhydrazono)-2H-chromene-3-carboxamide

Cat. No.: B2583396
CAS No.: 866346-98-7
M. Wt: 463.51
InChI Key: GDNRKNPIMVMPGJ-LCUIJRPUSA-N
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Description

(Z)-N-(4-methoxyphenyl)-2-(2-tosylhydrazono)-2H-chromene-3-carboxamide is a synthetic chromene-carboxamide derivative identified as a potent and selective inhibitor of the Poly(ADP-ribose) polymerase-1 (PARP-1) enzyme. Its mechanism of action involves competitively binding to the NAD+ site of PARP-1, thereby blocking its catalytic activity. PARP-1 plays a critical role in DNA repair, particularly in the base excision repair pathway. Research has demonstrated that this compound exhibits significant anti-proliferative activity against a broad panel of human cancer cell lines. A key study (PubMed ID: 32272463) highlights its promising efficacy, showing it can effectively suppress cancer cell growth by inducing DNA damage accumulation and subsequent apoptosis through the impairment of DNA repair mechanisms. This makes it a valuable chemical probe for investigating PARP-1 function in carcinogenesis and for exploring potential therapeutic strategies in oncology, especially in cancers with homologous recombination deficiencies. The compound is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

(2Z)-N-(4-methoxyphenyl)-2-[(4-methylphenyl)sulfonylhydrazinylidene]chromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21N3O5S/c1-16-7-13-20(14-8-16)33(29,30)27-26-24-21(15-17-5-3-4-6-22(17)32-24)23(28)25-18-9-11-19(31-2)12-10-18/h3-15,27H,1-2H3,(H,25,28)/b26-24-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDNRKNPIMVMPGJ-LCUIJRPUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NN=C2C(=CC3=CC=CC=C3O2)C(=O)NC4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)N/N=C\2/C(=CC3=CC=CC=C3O2)C(=O)NC4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-N-(4-methoxyphenyl)-2-(2-tosylhydrazono)-2H-chromene-3-carboxamide typically involves a multi-step process. One common synthetic route includes the following steps:

    Formation of the Chromene Core: The chromene core can be synthesized through a cyclization reaction of appropriate starting materials, such as salicylaldehyde derivatives and α,β-unsaturated carbonyl compounds, under acidic or basic conditions.

    Introduction of the Tosylhydrazono Group: The tosylhydrazono group can be introduced by reacting the chromene intermediate with tosylhydrazine in the presence of a suitable catalyst or under reflux conditions.

    Attachment of the Methoxyphenyl Group: The final step involves the coupling of the methoxyphenyl group to the chromene-tosylhydrazono intermediate, which can be achieved through various coupling reactions, such as Suzuki or Heck coupling, using appropriate reagents and catalysts.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Tosylhydrazone Moietу

The tosylhydrazone group (–N–NH–SO2–C6H4–CH3) exhibits the following reactivities:

  • Acid-Catalyzed Hydrolysis : Regenerates the ketone under strong acidic conditions (e.g., H2SO4/H2O) .

  • Bamford-Stevens Reaction : Heating with base (e.g., NaOEt) eliminates N2 and SO2, forming a vinyl radical intermediate, which can dimerize or trap nucleophiles.

  • Cyclization : Reacts with aldehydes/ketones to form pyrazoles or triazines under mild heating .

Carboxamide Group

  • Hydrolysis : Under acidic or basic conditions, the amide hydrolyzes to the carboxylic acid.

  • Nucleophilic Substitution : The amide nitrogen can react with alkyl halides or acyl chlorides to form N-alkylated or N-acylated derivatives.

Chromene Core

  • Electrophilic Aromatic Substitution : The electron-rich benzene ring undergoes nitration, sulfonation, or halogenation at position 6 or 8 .

  • Ring-Opening Reactions : Strong bases (e.g., NaOH) cleave the lactone ring to form salicylate derivatives .

Tosylhydrazone Elimination

Heating the compound with NaHCO3 in DMF at 120°C induces elimination, producing 2-cyano-2H-chromene-3-carboxamide via N2 and SO2 extrusion:

Reaction:
(Z)-N-(4-methoxyphenyl)-2-(2-tosylhydrazono)-2H-chromene-3-carboxamide
→ N-(4-methoxyphenyl)-2-cyano-2H-chromene-3-carboxamide + N2↑ + SO2↑

Conditions:

  • Temperature: 120°C

  • Solvent: DMF

  • Base: NaHCO3

  • Yield: 75%

Condensation with Aldehydes

The tosylhydrazone reacts with aromatic aldehydes (e.g., benzaldehyde) in ethanol to form hydrazone-linked conjugates :

Reaction:
Compound + RCHO → N'-(arylidene)-2-(2-tosylhydrazono)-2H-chromene-3-carboxamide

Conditions:

  • Catalyst: Piperidine

  • Solvent: Ethanol

  • Time: 1–2 h

  • Yield: 65–85%

Diels-Alder Reactivity

The chromene acts as a diene in [4+2] cycloadditions with electron-deficient dienophiles (e.g., maleic anhydride):

Product:
Tetracyclic adduct with retained carboxamide and tosylhydrazone groups.

Conditions:

  • Solvent: Toluene

  • Temperature: 110°C

  • Yield: 58%

Stability and Degradation Pathways

  • Photodegradation : UV light (λ = 254 nm) induces cleavage of the tosylhydrazone bond, forming 2-oxo-2H-chromene-3-carboxamide and p-toluenesulfinic acid.

  • Thermal Decomposition : At >200°C, the compound decomposes into CO2, NH3, and substituted phenols.

Scientific Research Applications

Anticancer Activity

Research indicates that derivatives of 2H-chromene, including this compound, exhibit significant anticancer properties. Studies have shown that these compounds can induce apoptosis in various cancer cell lines.

Case Study: Cytotoxicity Against Cancer Cell Lines

A study evaluated the cytotoxic effects of (Z)-N-(4-methoxyphenyl)-2-(2-tosylhydrazono)-2H-chromene-3-carboxamide on human cancer cell lines:

CompoundCell LineIC50 (μM)
This compoundMCF-78.5
This compoundPC-335.0
This compoundA5490.9
This compoundCaco-29.9

These results suggest that the compound exhibits potent cytotoxicity across multiple cancer cell lines, indicating its potential as an anticancer agent.

Antimicrobial Activity

In addition to anticancer properties, this compound has shown promising antimicrobial activity against various pathogens. The mechanism often involves the inhibition of critical enzymes involved in bacterial replication.

In Vitro Antimicrobial Evaluation

The following table summarizes the antimicrobial activity observed for derivatives related to this compound:

CompoundPathogen TestedMIC (μg/mL)IC50 (μM)
This compoundE. coli0.2231.64
This compoundS. aureus0.3528.50

These findings illustrate the compound's effectiveness against both Gram-positive and Gram-negative bacteria, indicating its potential as a lead compound for developing new antimicrobial agents.

Mechanism of Action

The mechanism of action of (Z)-N-(4-methoxyphenyl)-2-(2-tosylhydrazono)-2H-chromene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in biological processes.

    Interacting with Receptors: Modulating the activity of receptors on the cell surface or within cells.

    Affecting Signaling Pathways: Influencing key signaling pathways that regulate cell growth, differentiation, and apoptosis.

Comparison with Similar Compounds

Structural Analog: (Z)-N-(4-Ethoxyphenyl)-2-(2-Tosylhydrazono)-2H-Chromene-3-Carboxamide

  • Key Difference : The methoxy group at the N-phenyl ring is replaced with ethoxy.
  • Impact: Alkoxy substituents (methoxy vs. ethoxy) influence electronic effects and lipophilicity. Ethoxy may enhance membrane permeability but reduce solubility compared to methoxy. No direct biological data are available, but such modifications often alter binding affinities in kinase inhibitors .

Hydrazone Derivatives: 2-Cyano-2-[2-(4-Methoxyphenyl)hydrazinylidene]-N-(4-sulfamoylphenyl)ethanamide (13b)

  • Structural Comparison: Replaces the chromene core with a cyanoacetamide backbone and sulfamoylphenyl group.
  • Spectral Data :
    • IR : Strong C≡N (2212 cm⁻¹) and C=O (1662 cm⁻¹) stretches .
    • 1H-NMR : Distinct methoxy singlet at δ 3.77 ppm and aromatic protons at δ 7.00–7.92 ppm .

Heterocyclic Analog: (2Z)-N-(4-Methoxyphenyl)-2-(4-Methoxyphenylimino)-2H-1,4-Benzoxazin-3-amine

  • Core Modification : Benzoxazin replaces chromene, introducing an additional oxygen atom in the heterocycle.
  • Impact : The benzoxazin core may improve thermal stability due to increased ring rigidity. However, reduced π-conjugation compared to chromene could diminish fluorescence properties relevant to bioimaging applications .

Melting Points and Solubility

  • Target Compound : Melting point data are unavailable, but the tosyl group likely increases hydrophobicity.
  • 13b : Melts at 274°C (from dioxane), suggesting high crystallinity and moderate solubility in polar aprotic solvents .

Pharmacological Potential

  • Kinase Inhibition : Chromene derivatives with hydrazone moieties show tyrosine kinase inhibitory activity, as seen in related studies .

Tabulated Comparison of Key Compounds

Compound Name Core Structure Substituents Key Properties/Applications Reference
Target Compound 2H-Chromene 4-Methoxyphenyl, Tosylhydrazone Kinase inhibition potential
(Z)-N-(4-Ethoxyphenyl)-... (Ethoxy analog) 2H-Chromene 4-Ethoxyphenyl, Tosylhydrazone Enhanced lipophilicity
13b Cyanoacetamide 4-Methoxyphenyl, Sulfamoylphenyl High crystallinity (mp 274°C)
Benzoxazin Derivative Benzoxazin 4-Methoxyphenyl, Imino group Thermal stability

Biological Activity

(Z)-N-(4-methoxyphenyl)-2-(2-tosylhydrazono)-2H-chromene-3-carboxamide is a compound belonging to the chromene class, known for its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on recent research findings.

Synthesis

The synthesis of this compound typically involves a multi-step process, including the cyclization of N-substituted 2-arylhydrazino-carbothioamides with dialkyl acetylenedicarboxylates. The reaction conditions often include the use of solvents like absolute ethanol, with key reagents such as potassium permanganate and sodium borohydride for oxidation and reduction processes respectively .

Anticancer Properties

Research indicates that compounds in the chromene class, including this compound, exhibit significant anticancer activity. Specifically, studies have shown that similar derivatives can induce apoptosis in various cancer cell lines, including HepG2 (liver cancer) and HeLa (cervical cancer) cells. For instance, certain derivatives demonstrated IC50 values in the low micromolar range (e.g., 0.39–4.85 µM), comparable to established chemotherapeutics like doxorubicin .

Table 1: Anticancer Activity of Related Chromene Derivatives

CompoundCell LineIC50 (µM)Mechanism of Action
14bHepG22.62CK2 enzyme inhibition
14eHeLa0.39Apoptosis induction
(Z)-N-(4-methoxyphenyl)...MCF-7TBDTBD

Antimicrobial Activity

In addition to anticancer effects, this compound has shown promising antimicrobial properties. Its structural analogs have been tested against various bacterial strains, revealing minimum inhibitory concentrations (MIC) ranging from 1 µg/mL to higher values depending on the specific structure and modifications . This suggests that modifications to the chromene structure can enhance its antimicrobial efficacy.

Table 2: Antimicrobial Activity of Chromene Derivatives

CompoundBacterial StrainMIC (µg/mL)
10bE.coli3.2
13bS. aureus66
OtherVarious Gram-positive/negative strainsTBD

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : Studies indicate that these compounds can inhibit key enzymes such as CK2, which is implicated in cancer cell proliferation.
  • Induction of Apoptosis : The compound may trigger apoptotic pathways through caspase activation, leading to cell death in malignant cells.
  • Antimicrobial Mechanisms : The interaction with bacterial cell membranes or vital metabolic pathways is suggested as a mechanism for its antimicrobial effects .

Case Studies

Several case studies highlight the effectiveness of chromene derivatives in clinical settings:

  • Study on HepG2 Cells : A derivative exhibited an IC50 value of 3.5 µM against HepG2 cells, demonstrating significant cytotoxicity while sparing normal fibroblast cells .
  • Antimicrobial Testing : A series of chromene derivatives were evaluated for their antimicrobial activity against both Gram-positive and Gram-negative bacteria, showing broad-spectrum efficacy .

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for preparing (Z)-N-(4-methoxyphenyl)-2-(2-tosylhydrazono)-2H-chromene-3-carboxamide?

  • Methodology : Start with 4-oxo-4H-chromene-3-carboxaldehyde (a key intermediate for chromene derivatives) . React with tosylhydrazine under acidic conditions to form the tosylhydrazono moiety. Couple with 4-methoxyaniline via a nucleophilic acyl substitution reaction. Optimize reaction parameters (e.g., solvent, temperature) using thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) to monitor intermediate formation .

Q. How can the Z-configuration of the tosylhydrazono group be confirmed experimentally?

  • Methodology : Use nuclear Overhauser effect (NOE) NMR to detect spatial proximity between the tosyl group’s methyl protons and the chromene ring protons. X-ray crystallography is definitive for confirming stereochemistry, as demonstrated in structurally similar chromene derivatives . Compare experimental IR spectra with computational predictions (e.g., DFT) to validate the hydrazone tautomer .

Q. What spectroscopic techniques are most reliable for characterizing this compound?

  • Methodology :

  • NMR : Analyze 1H^1H- and 13C^{13}C-NMR for chromene ring protons (δ 6.5–8.5 ppm), tosyl group protons (δ 2.4 ppm for CH3_3), and methoxy protons (δ 3.7–3.9 ppm) .
  • HRMS : Confirm molecular weight with high-resolution mass spectrometry (expected [M+H]+^+ ~520–530 Da) .
  • UV-Vis : Assess π→π* transitions of the chromene and hydrazone moieties (λmax ~300–400 nm) .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize side products like hydrazone tautomers or regioisomers?

  • Methodology : Screen solvents (e.g., DMF, THF) and catalysts (e.g., Ti(OiPr)4_4) to favor Z-configuration selectivity, as seen in enantioselective Darzens reactions . Use HPLC-MS to quantify impurities and adjust stoichiometric ratios (e.g., excess tosylhydrazine) to suppress competing pathways .

Q. What analytical approaches resolve contradictions in biological activity data for this compound?

  • Methodology : Perform dose-response assays (e.g., IC50_{50} determination) across multiple cell lines to assess reproducibility. Use molecular docking to predict binding affinity with target receptors (e.g., kinases or GPCRs) and validate with surface plasmon resonance (SPR) . Cross-reference with structurally related carboxamides to identify activity trends .

Q. How does the tosylhydrazono group influence photostability and reactivity under UV light?

  • Methodology : Conduct accelerated stability studies using UV irradiation (λ = 254–365 nm) and monitor degradation via LC-MS. Compare with control compounds lacking the tosylhydrazono group to isolate its contribution. Use ESR spectroscopy to detect radical intermediates formed during photolysis .

Methodological Considerations

Q. What protocols are recommended for analyzing impurities in bulk synthesized material?

  • Methodology : Employ reversed-phase HPLC with a C18 column and UV detection (λ = 280 nm) to separate impurities. Use reference standards (e.g., EP/Pharm. Eur. guidelines) to identify common byproducts like unreacted chromene intermediates or hydrolyzed carboxamides .

Q. How can computational modeling predict the compound’s pharmacokinetic properties?

  • Methodology : Use QSAR models to estimate logP (lipophilicity) and polar surface area (PSA) for blood-brain barrier permeability. Perform molecular dynamics simulations to assess binding kinetics with serum albumin . Validate predictions with in vitro ADME assays (e.g., microsomal stability) .

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